N-benzyl-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
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Overview
Description
N-benzyl-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with a benzyl group, a methyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution on the Pyridine Ring: The pyridine ring is functionalized by introducing the benzyl and methyl groups through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the substituted pyridine ring using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors to increase production capacity.
Purification Techniques: Employing advanced purification methods such as column chromatography and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
N-benzyl-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Influencing cellular pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
- N-methylbenzylamine
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
Uniqueness
This compound is unique due to its combination of a pyridine ring, an oxadiazole ring, and benzyl and methyl substituents. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-benzyl-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-9-6-7-12-18(16)20-24-22(27-25-20)19-13-8-14-23-21(19)26(2)15-17-10-4-3-5-11-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLIVLVZGUIPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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